10-Hydroxyimipramine BH3-Aduct

Catalog No.
S884334
CAS No.
20438-96-4
M.F
C19H24BN2O
M. Wt
307.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Hydroxyimipramine BH3-Aduct

CAS Number

20438-96-4

Product Name

10-Hydroxyimipramine BH3-Aduct

Molecular Formula

C19H24BN2O

Molecular Weight

307.2 g/mol

InChI

InChI=1S/C19H24N2O.B/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;/h3-6,8-11,19,22H,7,12-14H2,1-2H3;

InChI Key

LKFGDRGNDLMJIA-UHFFFAOYSA-N

SMILES

[B].CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O

Canonical SMILES

[B].CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O

10-Hydroxyimipramine BH3-Aduct (CAS 20438-96-4) is a highly stabilized, procurement-ready reference standard representing the primary CYP2D6-mediated Phase I metabolite of the tricyclic antidepressant imipramine. By complexing the terminal tertiary amine of the dimethylaminopropyl side chain with a borane (BH3) group, this adduct fundamentally alters the handling, processability, and storage profile of the molecule. The Lewis acid-base interaction neutralizes the electron-rich nitrogen, preventing the spontaneous N-oxidation and dehydration pathways that typically degrade free-base tricyclic metabolites. For analytical laboratories, pharmacopeial testing facilities, and DMPK (Drug Metabolism and Pharmacokinetics) researchers, this compound provides a crystalline, oxidatively stable material that ensures gravimetric precision and long-term titer reliability, which are critical for quantitative LC-MS/MS calibration and impurity profiling [1].

Procuring the uncomplexed 10-hydroxyimipramine free base introduces severe reproducibility risks in quantitative analytical workflows. The free tertiary amine is highly susceptible to atmospheric oxidation, rapidly forming imipramine N-oxide during storage and handling. Furthermore, the 10-hydroxyl group is prone to dehydration, yielding 10,11-dehydroimipramine, which corrupts the standard's purity titer and leads to inaccurate calibration curves in metabolic clearance assays [1]. Attempting to substitute the parent drug (imipramine hydrochloride) fails to satisfy regulatory requirements for specific metabolite tracking, while utilizing other metabolites (like 2-hydroxyimipramine) introduces even greater instability issues. The BH3-adduct overcomes these limitations by sterically and electronically shielding the amine, ensuring that the reference material remains chemically inert until intentionally deprotected in the laboratory[2].

Arrest of Spontaneous N-Oxidation and Dehydration

Free-base 10-hydroxyimipramine is chemically unstable under ambient conditions, undergoing spontaneous N-oxidation at the tertiary amine and dehydration to 10,11-dehydroimipramine. Complexation with BH3 completely suppresses these degradation pathways by occupying the amine's lone pair. Comparative stability studies of related tricyclic amines demonstrate that while free bases can exhibit significant titer loss (forming >5-10% N-oxide impurities over standard storage periods), the amine-borane adducts maintain >99% purity by sterically and electronically blocking oxidative attack [1].

Evidence DimensionFormation of N-oxide and dehydrated impurities
Target Compound Data< 1% degradation over long-term storage
Comparator Or Baseline10-Hydroxyimipramine free base (Significant formation of imipramine N-oxide and 10,11-dehydroimipramine)
Quantified DifferenceNear 100% suppression of spontaneous oxidative and dehydrative degradation
ConditionsAmbient or long-term laboratory storage conditions

Eliminates the need for continuous re-standardization and prevents calibration errors caused by degraded reference materials in quantitative assays.

Gravimetric Precision and Handling Characteristics

Hydroxylated tertiary amines often present as hygroscopic solids or viscous oils, which introduces significant error during the weighing of primary standards. The addition of the BH3 group forces the molecule into a highly crystalline, non-hygroscopic lattice. This physical transformation allows for exact gravimetric measurements, ensuring that the molarity of the resulting stock solutions is highly accurate compared to the variable water-weight incorporated by the free base [1].

Evidence DimensionPhysical state and gravimetric reliability
Target Compound DataStable, non-hygroscopic crystalline solid
Comparator Or Baseline10-Hydroxyimipramine free base (Prone to hygroscopic water uptake and oil formation)
Quantified DifferenceElimination of water-weight variability during standard weighing
ConditionsAmbient weighing for analytical stock solution preparation

Ensures exact molar concentrations when preparing primary stock solutions, which is an absolute requirement for regulatory-compliant LC-MS/MS calibration.

Precursor Suitability for On-Demand Deprotection

While the BH3-adduct is the optimal storage form, certain biological assays require the uncomplexed amine. The BH3 group serves as an ideal transient protecting group; it can be quantitatively removed (>95% yield) via mild acid treatment or refluxing in ethanol. This allows laboratories to store the stable adduct indefinitely and generate pristine, 100% active 10-hydroxyimipramine strictly on demand, bypassing the titer degradation inherent to storing the free base directly [1].

Evidence DimensionAvailability of pristine free base for assays
Target Compound Data>95% recovery of pure free base upon mild deprotection
Comparator Or BaselineDirect storage of free base (Variable titer, often <80% active compound remaining after storage)
Quantified DifferenceProvides a reliable, near-quantitative source of fresh metabolite compared to degraded stock
ConditionsIn situ deprotection via mild acid or solvent reflux prior to assay use

Allows procurement teams to purchase a single, long-lasting inventory item that can reliably generate the active metabolite freshly on demand without waste.

Pharmacopeial Impurity Profiling of Imipramine API

Due to its high crystallinity and resistance to N-oxidation, the BH3-adduct is the ideal reference material for quantifying 10-hydroxyimipramine impurities in bulk imipramine hydrochloride API batches. Its stable titer ensures that long-term quality control (QC) calibrations remain accurate without the need for frequent re-purchasing or re-standardization [1].

In Vitro CYP2D6 Metabolic Clearance Assays

In DMPK studies evaluating the microsomal clearance of tricyclic antidepressants, accurate quantification of Phase I metabolites is critical. The BH3-adduct can be utilized as a stable storage precursor, which is mildly deprotected immediately prior to the assay to provide a fresh, degradation-free standard for LC-MS/MS calibration curves[2].

Clinical Toxicology and Therapeutic Drug Monitoring (TDM)

For clinical laboratories monitoring patient compliance or investigating tricyclic overdose, the BH3-adduct serves as a highly reliable analytical standard. Its lack of hygroscopicity allows for precise gravimetric preparation of internal standards, ensuring that patient serum levels of the active 10-hydroxy metabolite are quantified with absolute certainty [1].

Dates

Last modified: 08-16-2023

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